molecular formula C10H11F4N B12076479 Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine

Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine

Cat. No.: B12076479
M. Wt: 221.19 g/mol
InChI Key: UZYXWRVALDKYNC-UHFFFAOYSA-N
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Description

Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The pathways involved may include binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both the ethylamine and trifluoromethyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H11F4N

Molecular Weight

221.19 g/mol

IUPAC Name

N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]ethanamine

InChI

InChI=1S/C10H11F4N/c1-2-15-6-7-4-3-5-8(9(7)11)10(12,13)14/h3-5,15H,2,6H2,1H3

InChI Key

UZYXWRVALDKYNC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C(=CC=C1)C(F)(F)F)F

Origin of Product

United States

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